3-Ethylazetidine: A Technical Guide to Chemical Properties and Application
3-Ethylazetidine: A Technical Guide to Chemical Properties and Application
Part 1: Executive Summary & Strategic Value
In the landscape of modern medicinal chemistry, 3-Ethylazetidine (CAS: 503-29-7 for free base; 1798795-28-4 for HCl) represents a critical "sp³-rich" building block. As drug discovery shifts away from flat, aromatic-heavy structures to improve solubility and metabolic stability, small saturated heterocycles like azetidines have gained prominence.[1]
The 3-ethyl substitution provides a specific steric bulk that modulates the lipophilicity (LogP) and conformational entropy of the ring without introducing the metabolic liabilities often associated with larger alkyl chains. This guide details the physicochemical profile, robust synthesis pathways, and reactivity logic required to utilize this scaffold effectively in lead optimization.
Part 2: Physicochemical Profile[2][3]
The following data aggregates experimental and predicted values. Note the high basicity characteristic of azetidines, which dictates handling requirements.
Table 1: Core Chemical Identifiers & Properties
| Property | Value | Context/Notes |
| CAS (Free Base) | 503-29-7 | Volatile liquid; requires cold storage. |
| CAS (HCl Salt) | 1798795-28-4 | Hygroscopic solid; preferred for storage. |
| Molecular Formula | C₅H₁₁N | |
| Molecular Weight | 85.15 g/mol | Fragment-based drug discovery (FBDD) friendly. |
| Boiling Point | 110–115 °C (est.) | Significantly higher than parent azetidine (61°C) due to ethyl mass. |
| Density | ~0.85 g/cm³ | |
| pKa (Conjugate Acid) | ~11.3 | Highly basic (secondary amine). Similar to parent azetidine (11.29).[2] |
| ClogP | ~0.8 | More lipophilic than azetidine (-0.16) but lower than pyrrolidine analogs.[3] |
| Ring Strain | ~25 kcal/mol | Drives reactivity; susceptible to nucleophilic ring opening. |
Part 3: Synthetic Methodology
Causality & Experimental Choice
Direct cyclization of 2-ethyl-1,3-dihalopropanes with ammonia is low-yielding due to polymerization. The industry-standard "Self-Validating" protocol utilizes an N-benzyl or N-benzhydryl protecting group. This ensures the intermediate is non-volatile and lipophilic, facilitating easy purification before the final deprotection step.
Protocol: Synthesis via N-Benzyl Protection
Reagents: 2-Ethyl-1,3-propanediol, Thionyl Chloride (SOCl₂), Benzylamine, Pd/C (10%).
Step 1: Activation of the Diol
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Setup: Charge a round-bottom flask with 2-ethyl-1,3-propanediol (1.0 eq) and DCM (anhydrous). Cool to 0°C.
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Addition: Add SOCl₂ (2.2 eq) dropwise. The reaction is driven by the release of SO₂ and HCl gas (scrubber required).
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Validation: Monitor by TLC. Disappearance of the polar diol indicates conversion to 1,3-dichloro-2-ethylpropane .
-
Workup: Aqueous wash (NaHCO₃), dry (MgSO₄), and concentrate.
Step 2: Cyclization (The Critical Step)
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Reaction: Dissolve the dichloride (1.0 eq) in acetonitrile. Add Benzylamine (3.0 eq) to act as both nucleophile and proton scavenger.
-
Conditions: Reflux (80°C) for 12–16 hours.
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Mechanism: The benzylamine performs a double nucleophilic substitution (Sɴ2). The first displacement is intermolecular; the second is intramolecular, forming the ring.
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Purification: The product, N-benzyl-3-ethylazetidine, is a stable oil. Purify via silica gel chromatography (Hexane/EtOAc) to remove excess benzylamine.
Step 3: Hydrogenolysis (Deprotection)
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Reaction: Dissolve N-benzyl intermediate in MeOH. Add Pd/C (10% w/w).
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Atmosphere: Hydrogenate at 1–3 atm H₂ pressure (balloon or shaker) for 4–6 hours.
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Isolation (Critical):
-
For Free Base: Filter catalyst carefully. Distill the filtrate. Warning: 3-Ethylazetidine is volatile. Do not rotovap to dryness under high vacuum without cooling.
-
For HCl Salt: Add HCl in dioxane to the filtrate before concentration. Evaporate to obtain the solid salt.
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Visualization: Synthetic Pathway
Figure 1: Step-wise synthesis of 3-Ethylazetidine from diol precursors via benzyl protection.
Part 4: Reactivity & Functionalization
The azetidine ring possesses significant angle strain (~25 kcal/mol). While less reactive than aziridines, it is distinct from pyrrolidines.
N-Functionalization (Nucleophilic Attack)
The nitrogen lone pair is highly accessible (sp³).
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Alkylation/Reductive Amination: Proceed rapidly. Due to the ring strain, the nitrogen is less sterically hindered than in larger rings.
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Amide Coupling: Standard HATU/EDC conditions work well.
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Self-Validating Check: Monitor the disappearance of the N-H signal in ¹H NMR (broad singlet ~2.0–4.0 ppm depending on solvent).
Ring Opening (The Hazard Zone)
Under strong acidic conditions or in the presence of strong nucleophiles at high temperatures, the ring can open to form linear amines.
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Avoid: Strong Lewis acids (e.g., BBr₃) at elevated temperatures unless ring opening is desired.
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Stability: The 3-ethyl group provides some steric protection against nucleophilic attack at the ring carbons compared to unsubstituted azetidine.
Visualization: Reactivity Decision Tree
Figure 2: Reactivity profile highlighting stability zones vs. ring-opening risks.
Part 5: Medicinal Chemistry Applications[1][5][6][7][8]
Bioisosterism & Physicochemical Modulation
3-Ethylazetidine is frequently used to replace:
-
Gem-dimethyl groups: The ethyl group occupies similar space but breaks symmetry.
-
Pyrrolidines/Piperidines: Reducing ring size lowers lipophilicity (LogP) and molecular weight (Ligand Efficiency).
Case Study Logic: Metabolic Stability
In lead optimization, unsubstituted azetidines can be metabolically labile (N-oxidation or ring opening).
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Role of 3-Ethyl: The ethyl group at the 3-position introduces steric hindrance that can block metabolic access to the ring carbons or the nitrogen lone pair, potentially increasing half-life (
) in microsomal stability assays.
Part 6: Handling & Safety
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Volatility: The free base is volatile. Always handle in a fume hood. Store as the HCl salt whenever possible.
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Corrosivity: Like all low-molecular-weight amines, it is corrosive to skin and eyes.
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Storage: Hygroscopic (HCl salt). Store under inert gas (Argon/Nitrogen) at 2–8°C.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118139500, 3-Ethylazetidine hydrochloride. Retrieved from [Link]
- Padwa, A., & Bur, S. K. (2004). The Chemistry of Azetidines. In Comprehensive Heterocyclic Chemistry III. Elsevier. (General reference for Azetidine ring strain and reactivity).
- Low, E., et al. (2010). Azetidines as Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual grounding for sp3-rich scaffolds).
- Google Patents. (1990). Process for synthesis of azetidine and novel intermediates therefor (US4966979A).
- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Letters. (Source for ring-opening reactivity profiles).
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidine - Wikipedia [en.wikipedia.org]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
